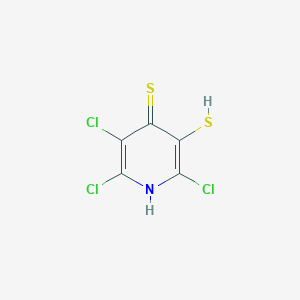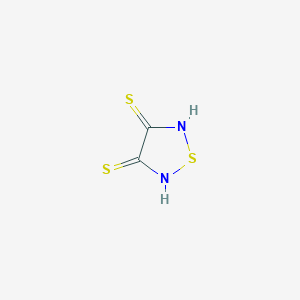
1,2,5-Thiadiazole-3,4(2H,5H)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Thiadiazole-3,4(2H,5H)-dithione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5-Thiadiazole-3,4(2H,5H)-dithione can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Thiadiazole-3,4(2H,5H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur or nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1,2,5-Thiadiazole-3,4(2H,5H)-dithione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,5-thiadiazole-3,4(2H,5H)-dithione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s sulfur and nitrogen atoms can form covalent or non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its use as a drug or a chemical reagent.
Comparison with Similar Compounds
Similar Compounds
- 1,2,5-Thiadiazole-3-thione
- 1,3,4-Thiadiazole-2,5-dithione
- 1,2,4-Thiadiazole-3,5-dithione
Uniqueness
1,2,5-Thiadiazole-3,4(2H,5H)-dithione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms This gives it distinct chemical properties and reactivity compared to other thiadiazole derivatives
Properties
CAS No. |
152715-64-5 |
|---|---|
Molecular Formula |
C2H2N2S3 |
Molecular Weight |
150.3 g/mol |
IUPAC Name |
1,2,5-thiadiazolidine-3,4-dithione |
InChI |
InChI=1S/C2H2N2S3/c5-1-2(6)4-7-3-1/h(H,3,5)(H,4,6) |
InChI Key |
AJBLKZFBURBYPT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=S)C(=S)NSN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
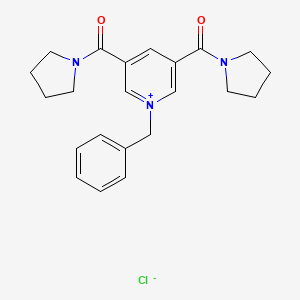
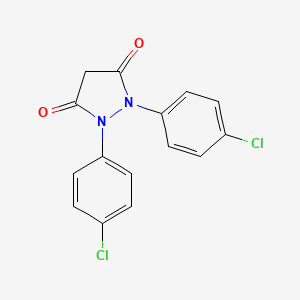


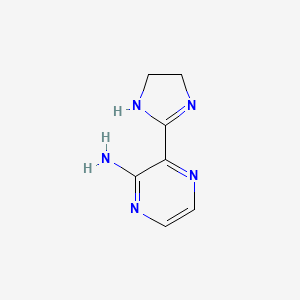
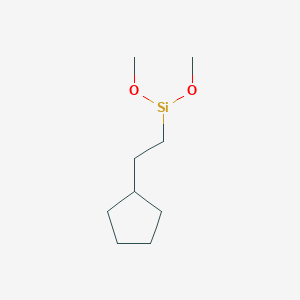
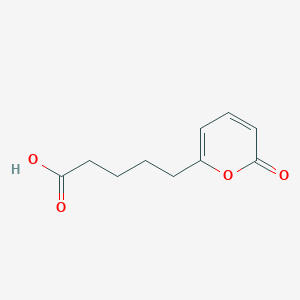
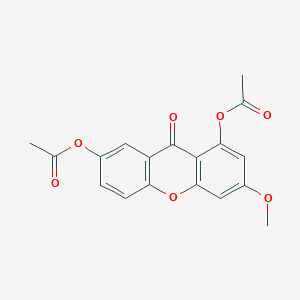
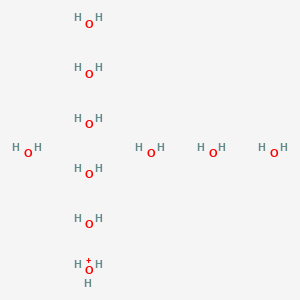
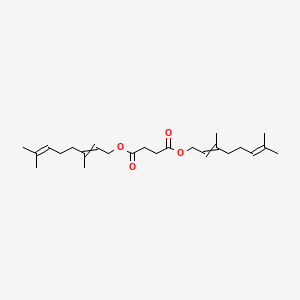
phosphanium perchlorate](/img/structure/B14270729.png)
